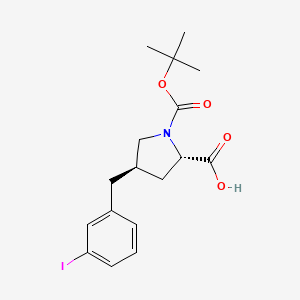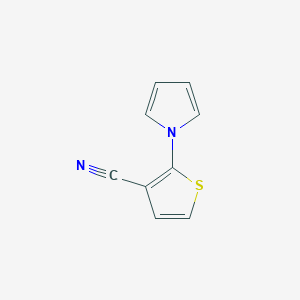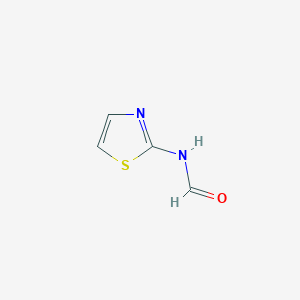
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 959580-93-9 . It has a molecular weight of 431.27 . The compound is a white solid at room temperature .
Molecular Structure Analysis
The IUPAC Name for this compound is (2S,4R)-1- (tert-butoxycarbonyl)-4- (3-iodobenzyl)-2-pyrrolidinecarboxylic acid . The InChI Code is 1S/C17H22INO4/c1-17 (2,3)23-16 (22)19-10-12 (9-14 (19)15 (20)21)7-11-5-4-6-13 (18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3, (H,20,21)/t12-,14+/m1/s1 .Physical And Chemical Properties Analysis
This compound is a white solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interaction
- Molecular Structure and Interaction Studies : The pyrrolidine derivatives have been studied for their molecular structure, conformation, and interaction patterns. For instance, studies on compounds such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline show specific conformations of the pyrrolidine ring and interactions like hydrogen bonds forming two-dimensional layers in the crystal structure, indicating potential applications in material science and structural biology (Rajalakshmi et al., 2013).
Synthesis and Characterization of Derivatives
- Synthesis of Pyrrolidine Derivatives : The synthesis of various pyrrolidine derivatives, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been documented. These studies involve the characterization of the molecular conformation and understanding the synthesis pathways, which can be crucial for developing new pharmaceuticals or chemical materials (Jing Yuan et al., 2010).
Applications in Medicinal Chemistry
- Design and Synthesis of Influenza Neuraminidase Inhibitors : Derivatives of pyrrolidine, such as (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, have been explored for their inhibitory activity against influenza neuraminidase. This indicates the potential of pyrrolidine derivatives in antiviral drug development, with detailed structural analysis providing insights into the interaction with enzyme active sites (Wang et al., 2001).
Advanced Material Synthesis
- Polymer and Material Synthesis : Pyrrolidine derivatives have applications in synthesizing new materials, such as polyamides with flexible main-chain ether linkages, indicating their relevance in materials science for creating new types of polymers with high thermal stability and solubility (Hsiao et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,4R)-4-[(3-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22INO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)7-11-5-4-6-13(18)8-11/h4-6,8,12,14H,7,9-10H2,1-3H3,(H,20,21)/t12-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQERMIXCSDCMKD-OCCSQVGLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376052 |
Source


|
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959580-93-9 |
Source


|
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![5-(4-Ethoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1350301.png)
![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)




![N-acetyl-N-{5-[(Z)-(4-chlorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350333.png)

![2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1350338.png)

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)
